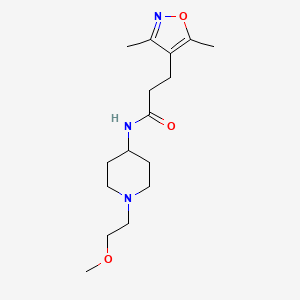

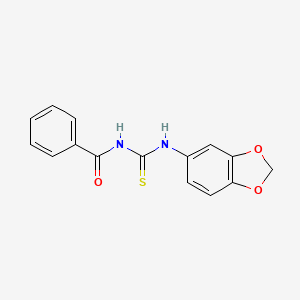

![molecular formula C16H15N3O5S2 B2743057 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034256-89-6](/img/structure/B2743057.png)

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H15N3O5S2 and its molecular weight is 393.43. The purity is usually 95%.

BenchChem offers high-quality N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer’s Disease Treatment

The synthesis of this compound was triggered by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, resulting in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . Further treatment with different alkyl/aralkyl halides yielded N-alkyl/aralkyl-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides . These derivatives have been investigated as potential agents for treating Alzheimer’s disease. The inhibition activity of these molecules against cholinesterase enzymes suggests their therapeutic potential in managing this neurodegenerative disorder.

Antibacterial Agents

Sulfonamides, including this compound, have a long history as antibacterial drugs. The bacteriostatic nature of sulfonamides makes them effective against various bacterial infections, including urinary tract infections. Their broad-spectrum action and absorption from the gastrointestinal tract contribute to their clinical use .

Anti-HIV Research

Although not directly studied for HIV, compounds with similar structural features have been evaluated for their anti-HIV activity. Researchers have synthesized novel indolyl derivatives and performed molecular docking studies as potential anti-HIV agents .

Aldose Reductase Inhibition

The compound’s benzothiadiazole scaffold resembles other aldose reductase inhibitors. These inhibitors are relevant in managing diabetic complications, particularly diabetic neuropathy and retinopathy. While further investigations are necessary, this compound’s structure suggests potential aldose reductase inhibitory activity .

Mechanism of Action

Target of Action

The compound, also known as N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, primarily targets cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets by inhibiting their activity . The inhibition of cholinesterases prevents the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration. On the other hand, the inhibition of lipoxygenase enzymes reduces the production of leukotrienes, which are involved in inflammatory responses.

Biochemical Pathways

The affected pathways include the cholinergic pathway and the arachidonic acid pathway . The increase in acetylcholine concentration enhances nerve signal transmission in the cholinergic pathway. The reduction in leukotriene production decreases inflammation in the arachidonic acid pathway .

Pharmacokinetics

Similar sulfonamide-based drugs are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties impact the bioavailability of the compound, determining the concentration of the drug that reaches the target site.

Result of Action

The molecular and cellular effects of the compound’s action include enhanced nerve signal transmission due to increased acetylcholine concentration and reduced inflammation due to decreased leukotriene production . These effects could potentially be beneficial in conditions such as Alzheimer’s disease and inflammatory disorders .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves reactions in aqueous alkaline media . Additionally, the compound’s efficacy may be affected by the presence of other substances that compete for the same targets.

properties

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c20-12(10-4-5-13-14(8-10)24-7-6-23-13)9-17-26(21,22)15-3-1-2-11-16(15)19-25-18-11/h1-5,8,12,17,20H,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIAFWLQHBPACW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC4=NSN=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B2742975.png)

![N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2742979.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)

![methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2742986.png)

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![5-amino-N-(2-ethylphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2742990.png)

![4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2742992.png)

![Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742993.png)